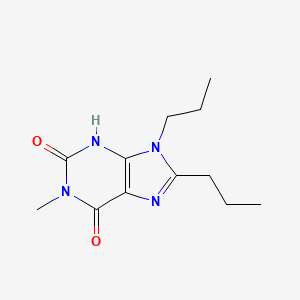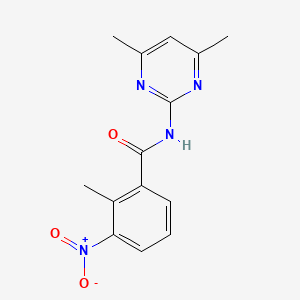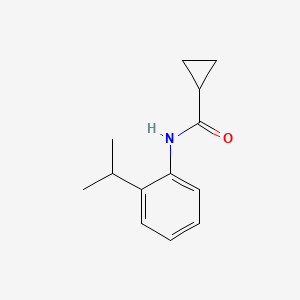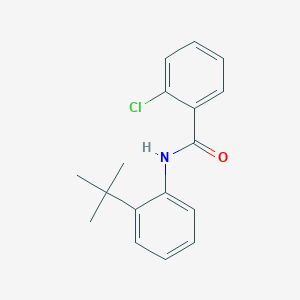
N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CL 316,243 and is a selective β3-adrenergic receptor agonist.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide involves the activation of β3-adrenergic receptor. The β3-adrenergic receptor is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, skeletal muscle, and liver. Upon activation, the β3-adrenergic receptor stimulates the production of cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA). PKA, in turn, activates various downstream signaling pathways that lead to the activation of thermogenic processes and energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide have been extensively studied in animal models. Studies have shown that the activation of β3-adrenergic receptor by N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide can increase energy expenditure, reduce body weight, and improve glucose and lipid metabolism. Additionally, N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide has been reported to have anti-inflammatory effects and can improve insulin sensitivity.
実験室実験の利点と制限
One of the major advantages of using N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide in lab experiments is its selectivity for β3-adrenergic receptor. This compound has been extensively studied and has been shown to have minimal off-target effects. Additionally, the synthesis method for N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide is relatively simple and efficient. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are various future directions for the use of N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide in research. One of the potential applications of this compound is in the development of novel therapies for obesity and metabolic disorders. Additionally, N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide can be used to study the role of β3-adrenergic receptor in various physiological processes, including thermogenesis, energy expenditure, and glucose and lipid metabolism. Further research is needed to fully understand the potential applications of N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide in various fields of research.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method for this compound is relatively simple and efficient, and it has been extensively studied for its potential applications in obesity research. The activation of β3-adrenergic receptor by N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide can increase energy expenditure, reduce body weight, and improve glucose and lipid metabolism. Further research is needed to fully understand the potential applications of this compound in various fields of research.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 4-biphenylcarboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions, and the resulting product is purified by recrystallization. This synthesis method has been reported in various research articles and is considered to be an efficient way of producing N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of obesity research. It has been reported that N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide can stimulate the β3-adrenergic receptor, which is involved in the regulation of thermogenesis and energy expenditure. Studies have shown that the activation of β3-adrenergic receptor by N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide can increase energy expenditure and reduce body weight in animal models.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c1-14-18(21)8-5-9-19(14)22-20(23)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANHTMBBJPDPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,3,5-trimethylphenoxy)acetyl]azepane](/img/structure/B5749072.png)
![2-{[4-(diethylamino)phenyl]amino}naphthoquinone](/img/structure/B5749078.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5749085.png)



![2-[(3-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5749126.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5749134.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5749158.png)


